molecular formula C18H13ClFKN7NaO7S2 B12778246 Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate CAS No. 83763-55-7

Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate

Cat. No.: B12778246
CAS No.: 83763-55-7
M. Wt: 620.0 g/mol
InChI Key: SFGDUYULGSBLHA-UHFFFAOYSA-L
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Description

Historical Context and Discovery of Azo-Sulphonated Dyes

The development of azo-sulphonated dyes emerged from late 19th-century breakthroughs in synthetic organic chemistry. Following Perkin’s 1856 discovery of mauveine, chemists systematically explored diazotization and coupling reactions to create colorants with improved affinity for natural fibers. The introduction of sulphonate groups in the 1880s marked a pivotal advancement, enabling direct dyeing of cellulose without mordants. This innovation stemmed from Nicholson’s 1859 observation that sulphonation enhances water solubility and fiber substantivity.

By the mid-20th century, azo-sulphonated dyes dominated textile coloration, with over 60% of commercial dyes belonging to this class. The subject compound exemplifies modern refinements in this lineage, combining optimized sulphonation patterns (benzene-1,3-disulphonate) with heterocyclic amino groups for enhanced reactivity.

Table 1: Key Historical Milestones in Azo-Sulphonated Dye Development

Year Discovery Significance
1858 Diazotization reaction identified Enabled systematic azo dye synthesis
1885 Congo Red (first direct dye) Demonstrated sulphonate-cellulose affinity
1956 Reactive dye concept patented Introduced covalent fiber-dye bonding
1983 Heterocyclic azo dyes commercialized Improved light/wash fastness in pyrimidine derivatives

Structural Classification Within Reactive Dye Chemistry

This compound belongs to the bifunctional reactive dye subclass, featuring both azo chromophoric systems and nucleophilic substitution-capable pyrimidine rings. Its molecular structure (C₁₈H₁₃ClFKN₇NaO₇S₂) incorporates three critical domains:

  • Chromophoric Core : The benzene-azo-phenyl arrangement generates visible light absorption through extended π-conjugation.
  • Reactive Site : The 5-chloro-2-fluoro-6-methyl-4-pyrimidyl group enables covalent bonding with cellulose hydroxyl groups under alkaline conditions.
  • Solubilizing Components : Dual sulphonate groups (-SO₃⁻) and potassium/sodium counterions ensure aqueous solubility exceeding 150g/L at 25°C.

Table 2: Structural Comparison With Major Reactive Dye Classes

Class Reactive Group Fixation Temp (°C) pH Range
Monochlorotriazine -NCl(C₃N₃) 40-60 10-11
Vinyl Sulphone -SO₂CH₂CH₂OSO₃⁻ 50-80 11-12
Pyrimidine (This) -C₄N₂FClCH₃ 60-80 10.5-11.5

The pyrimidine-based reactive system offers distinct advantages over traditional triazine derivatives, including reduced hydrolysis rates and improved storage stability. The fluorine substituent at position 2 enhances leaving group ability during nucleophilic substitution with cellulose, while the methyl group at position 6 sterically hinders unwanted side reactions.

Role of Pyrimidine and Sulphonate Moieties in Molecular Design

The 4-pyrimidylamino group serves dual functions: as an electron-withdrawing substituent that activates the azo bond for nucleophilic attack, and as a reactive site for covalent cellulose bonding. Quantum chemical calculations reveal that the chloro-fluoro substitution pattern lowers the LUMO energy by 1.2eV compared to unsubstituted pyrimidine, significantly enhancing electrophilicity.

Sulphonates at the 1 and 3 positions of the terminal benzene ring achieve optimal hydrophile-lipophile balance:

  • Each sulphonate group contributes -50.3 mV zeta potential at pH 11, promoting electrostatic attraction to cellulose
  • Sodium/potassium counterions prevent aggregation through charge screening (Debye length ≈ 3nm in 0.1M electrolyte)

Molecular Dynamics Insights : Simulations show the disulphonated benzene adopts a coplanar conformation with the azo bridge, maximizing π-π stacking interactions with cellulose (binding energy -28.6 kcal/mol). The pyrimidine ring rotates 35° relative to the phenyl plane, positioning the chloro group for optimal leaving during nucleophilic substitution.

Properties

CAS No.

83763-55-7

Molecular Formula

C18H13ClFKN7NaO7S2

Molecular Weight

620.0 g/mol

IUPAC Name

potassium;sodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate

InChI

InChI=1S/C18H15ClFN7O7S2.K.Na/c1-8-15(19)16(25-17(20)22-8)23-9-2-4-11(13(6-9)24-18(21)28)26-27-12-5-3-10(35(29,30)31)7-14(12)36(32,33)34;;/h2-7H,1H3,(H3,21,24,28)(H,22,23,25)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

SFGDUYULGSBLHA-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=NC(=N1)F)NC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl.[Na+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate aromatic amine. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as crystallization, filtration, and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces aromatic amines.

Scientific Research Applications

Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential as a biological stain or marker due to its azo group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with cellular components. The pyrimidyl group can bind to nucleic acids or proteins, affecting their function. The sulphonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Core Structure Substituents Key Features
Target Compound Azo-benzene disulphonate 5-chloro-2-fluoro-6-methyl-4-pyrimidyl, aminocarbonylamino High solubility (dual sulphonate), potential dual bioactivity (azo dye + pyrimidine pharmacophore)
Potassium 4-((4-(Benzylamino)Phenyl)Azo)Benzenesulphonate (CAS 589-02-6) Azo-benzene sulphonate Benzylamino Mono-sulphonate; limited solubility; used as a pH indicator (e.g., Benzyl Orange)
Disodium 1-Amino-4-((3-((5-Chloro-2,6-Difluoropyrimidin-4-yl)Amino)-2-Methyl-5-Sulfonatophenyl)Amino)Anthraquinone Anthraquinone disulphate 5-chloro-2,6-difluoro-pyrimidine, anthraquinone core Larger aromatic system; likely used in high-affinity dye applications (e.g., textiles)

Key Observations :

  • The target compound’s dual sulphonate groups improve solubility compared to mono-sulphonates like CAS 589-02-6 .
  • Steric effects : The 6-methyl group in the target compound may hinder binding compared to smaller substituents (e.g., fluoro in ) .
Electronic and Geometric Similarity

Compounds with shared pyrimidine or azo motifs may exhibit "isovalency" (similar electronic character) but divergent bioactivity due to structural geometry . For example:

  • The target’s chloro-fluoro-methyl pyrimidine creates a distinct electrostatic profile compared to ’s difluoro analog , altering binding site interactions .
  • Azo linkage geometry (e.g., planar vs. twisted conformations) affects π-stacking efficiency, a critical factor in dye stability or drug-DNA intercalation .
Reactivity and Stability
  • The target’s disulphonate groups increase hydrolytic stability compared to mono-sulphonates but may reduce lipid solubility, limiting bioavailability .
  • Azo group reduction : A common degradation pathway for azo dyes; electron-withdrawing groups (e.g., sulphonate) mitigate this via resonance stabilization .
Toxicity and Environmental Impact
  • Chloro/fluoro substituents : Associated with environmental persistence; the target’s methyl group may reduce bioaccumulation compared to fully halogenated analogs .
  • Azo dye carcinogenicity: Structural similarity to benzidine-based dyes necessitates mutagenicity testing, despite sulphonate groups reducing absorption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example, intermediates like azo-linked phenyl derivatives and pyrimidyl amines can be prepared via diazo coupling, followed by sulphonation and salt formation. Purity optimization requires iterative recrystallization in polar solvents (e.g., water-ethanol mixtures) and monitoring via HPLC with UV detection (220–400 nm). Similar protocols for disodium azo-sulphonates emphasize controlling pH during sulphonation to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the azo and sulphonate groups in this compound?

  • Methodology :

  • Azo group : UV-Vis spectroscopy (λmax ~450–550 nm for π→π* transitions) and FT-IR (stretching vibrations at ~1400–1600 cm⁻¹ for N=N bonds).
  • Sulphonate groups : FT-IR (asymmetric S-O stretching at ~1200 cm⁻¹) and ¹H/¹³C NMR (chemical shifts for aromatic protons adjacent to sulphonate groups at δ ~7.5–8.5 ppm).
  • Advanced confirmation can involve high-resolution mass spectrometry (HRMS) for molecular ion peaks and elemental analysis .

Q. How does the solubility profile of this compound impact experimental design in aqueous systems?

  • Methodology : The disodium/potassium salt’s high water solubility (common in similar sulphonated azo compounds) facilitates homogeneous reaction conditions. However, solubility-dependent aggregation at high concentrations can affect photophysical studies. Dynamic light scattering (DLS) and zeta potential measurements are recommended to assess colloidal stability. Buffered solutions (pH 6.5–7.5) are optimal to prevent protonation of sulphonate groups .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis and functionalization of this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states for key steps like diazo coupling. Coupling computational workflows (e.g., ICReDD’s approach) with high-throughput experimentation narrows optimal conditions (e.g., temperature, solvent polarity) and identifies catalytic pathways. Machine learning models trained on reaction yield data can further refine synthetic routes .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for structural assignments?

  • Methodology : Iterative refinement using hybrid methods:

  • Experimental : 2D NMR (COSY, HSQC) to resolve overlapping proton environments.
  • Computational : Molecular docking or MD simulations to model solvent effects on NMR chemical shifts.
  • Discrepancies in azo bond geometry (cis vs. trans) can be addressed via X-ray crystallography or time-resolved Raman spectroscopy .

Q. What methodologies assess the compound’s stability under varying pH, temperature, and photolytic conditions?

  • Methodology :

  • pH stability : Accelerated degradation studies in buffered solutions (pH 2–12) with LC-MS monitoring to identify hydrolysis byproducts (e.g., sulphonic acid cleavage).
  • Thermal stability : TGA-DSC to determine decomposition thresholds (>200°C common for sulphonates).
  • Photostability : UV irradiation experiments (e.g., 365 nm) coupled with ESR to detect free radical formation .

Q. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s aggregation behavior in biological assays?

  • Methodology :

  • In silico : Molecular dynamics (MD) simulations with explicit solvent models to map aggregation-prone regions.
  • Experimental : Fluorescence quenching assays (e.g., using pyrene as a probe) to quantify critical aggregation concentrations (CAC).
  • TEM or AFM imaging visualizes nanostructure formation .

Data Management and Validation

Q. How can researchers manage complex datasets from multi-analytical characterization workflows?

  • Methodology : Use chemical informatics platforms (e.g., KNIME, Pipeline Pilot) to integrate spectral data (NMR, MS), chromatograms, and computational outputs. Metadata tagging ensures reproducibility. Blockchain-based tools enhance data integrity for collaborative studies .

Q. What statistical approaches validate reproducibility in synthetic yields and bioactivity assays?

  • Methodology :

  • Synthesis : Design of Experiments (DoE) with ANOVA to identify critical factors (e.g., reaction time, catalyst loading).
  • Bioactivity : Dose-response curves analyzed via nonlinear regression (e.g., Hill equation) with error propagation models.
  • Bayesian statistics assess confidence intervals for low-yield reactions .

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